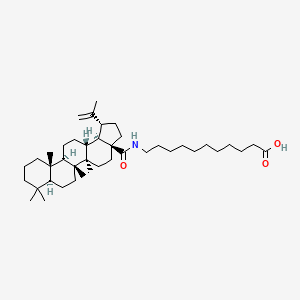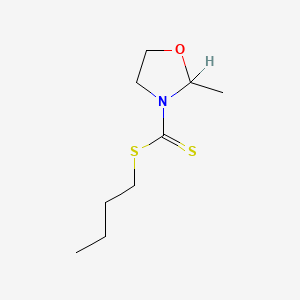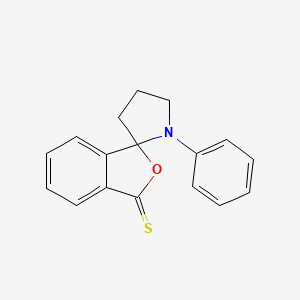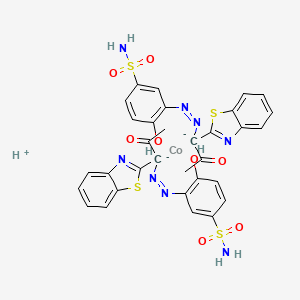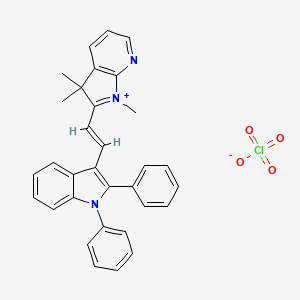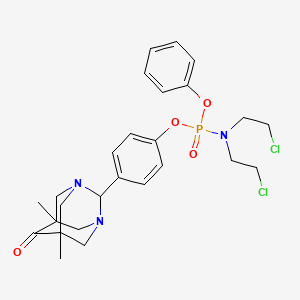
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phosphoramidic acid core with bis(2-chloroethyl) groups and a phenyl ester moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester typically involves multiple steps, starting with the preparation of the phosphoramidic acid core. This is followed by the introduction of bis(2-chloroethyl) groups and the attachment of the phenyl ester moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bis(2-chloroethyl) groups can be substituted with other nucleophiles, resulting in new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester involves its interaction with molecular targets, such as DNA and proteins. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoramidic acid, bis(2-chloroethyl)-, phenyl ester: Lacks the 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl group, resulting in different chemical properties and applications.
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester, leading to variations in reactivity and biological activity.
Uniqueness
Phosphoramidic acid, bis(2-chloroethyl)-, 4-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)phenyl phenyl ester stands out due to its complex structure, which combines multiple functional groups and a unique tricyclic core. This complexity provides a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
172882-01-8 |
|---|---|
Formule moléculaire |
C26H32Cl2N3O4P |
Poids moléculaire |
552.4 g/mol |
Nom IUPAC |
2-[4-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxyphenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C26H32Cl2N3O4P/c1-25-16-29-18-26(2,24(25)32)19-30(17-25)23(29)20-8-10-22(11-9-20)35-36(33,31(14-12-27)15-13-28)34-21-6-4-3-5-7-21/h3-11,23H,12-19H2,1-2H3 |
Clé InChI |
KVNATVNXLATZCK-UHFFFAOYSA-N |
SMILES canonique |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OP(=O)(N(CCCl)CCCl)OC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)


